

A Comparative Spectroscopic Analysis of N-Phenylmaleamic Acid and Its Precursors

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Compound of Interest

Compound Name: *N-Phenylmaleamic acid*

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **N-Phenylmaleamic acid** in comparison to its precursors, maleic anhydride and aniline. This guide provides supporting experimental data, detailed methodologies, and visual representations of the synthetic and analytical workflows.

N-Phenylmaleamic acid, a derivative of maleic acid, is a molecule of interest in various fields, including polymer chemistry and drug development, owing to its reactive amic acid functionality. Its synthesis from the precursors maleic anhydride and aniline is a straightforward nucleophilic acyl substitution reaction. Understanding the spectroscopic signature of the product in relation to its starting materials is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a comparative analysis of the spectroscopic data obtained from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for **N-Phenylmaleamic acid**, maleic anhydride, and aniline, allowing for a direct comparison of their characteristic signals.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Phenyl Protons	Olefinic Protons	Amine/Amide/Acid Protons
Aniline	~6.7-7.2 (m, 5H)	-	~3.7 (s, 2H, -NH ₂)
Maleic Anhydride	-	~7.3 (s, 2H)	-
N-Phenylmaleamic Acid	~7.1-7.6 (m, 5H)	~6.3 (d, 1H), ~6.5 (d, 1H)	~9.8 (s, 1H, -NH), ~13.0 (br s, 1H, -COOH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	Olefinic Carbons	Carbonyl/Carboxyl Carbons
Aniline	~115 (C4), ~118 (C2, C6), ~129 (C3, C5), ~146 (C1)	-	-
Maleic Anhydride	-	~137	~165
N-Phenylmaleamic Acid	~120-138	~130, ~132	~164 (Amide), ~167 (Carboxylic Acid)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C=C Stretch	O-H Stretch (Carboxylic Acid)
Aniline	~3300-3500 (two bands)	-	~1600	-
Maleic Anhydride	-	~1780, ~1850 (anhydride)	~1600	-
N-Phenylmaleamic Acid	~3300	~1640 (Amide I), ~1710 (Carboxylic Acid)	~1620	~2500-3300 (broad)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Aniline	93	77 ([C ₆ H ₅] ⁺), 66, 65
Maleic Anhydride	98	54, 26
N-Phenylmaleamic Acid	191	173 ([M-H ₂ O] ⁺), 93 ([C ₆ H ₅ NH ₂] ⁺), 77 ([C ₆ H ₅] ⁺)

Experimental Protocols

Synthesis of N-Phenylmaleamic Acid

N-Phenylmaleamic acid is synthesized by the reaction of maleic anhydride with aniline. A typical laboratory-scale procedure is as follows:

- **Dissolution:** Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as diethyl ether or dichloromethane, at room temperature.
- **Addition of Aniline:** Slowly add a solution of aniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with constant stirring.

- **Reaction:** The reaction is typically exothermic and proceeds rapidly at room temperature. A precipitate of **N-Phenylmaleamic acid** usually forms.
- **Isolation:** The product can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

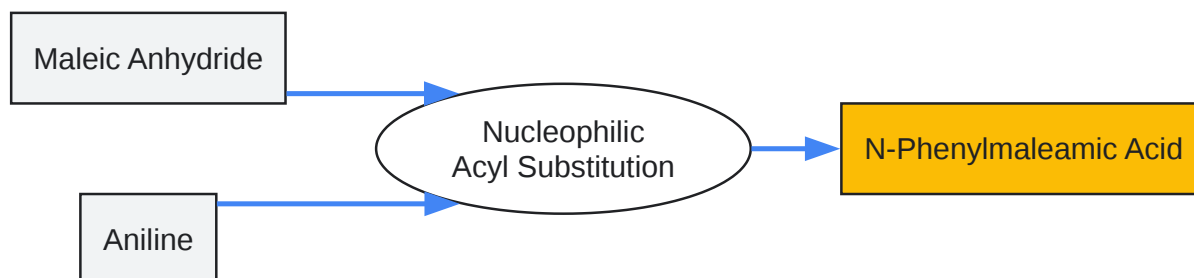
Spectroscopic Analyses

The following are general protocols for obtaining the spectroscopic data presented.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
 - **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence on a 300 MHz or higher spectrometer.
 - **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:**
 - **Sample Preparation:** Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - **Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .
- **Mass Spectrometry (MS):**
 - **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
 - **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - **Analysis:** Analyze the resulting ions based on their mass-to-charge ratio.

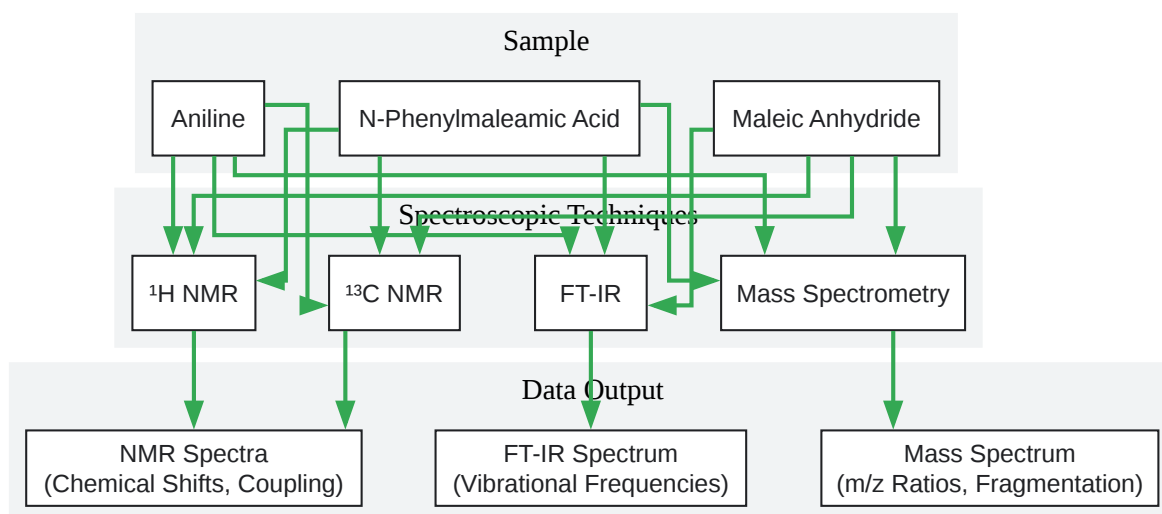
Mandatory Visualization

The following diagrams illustrate the synthesis pathway and the analytical workflow.



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Caption: Synthesis of **N-Phenylmaleamic Acid**.



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Caption: Spectroscopic Analysis Workflow.

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